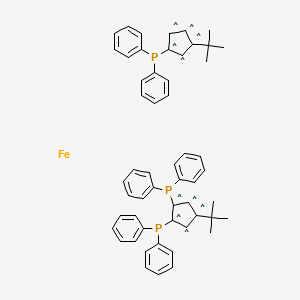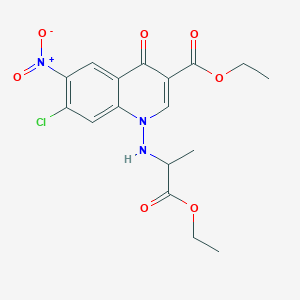
1',4-Bis(t-butyl)-1,2,3'-tris(diphenylphosphino)ferrocene; 98% HiersoPHOS-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(t-butyl)-1,2,3'-tris(diphenylphosphino)ferrocene (HiersoPHOS-2) is a coordination compound that has been used in a variety of scientific research applications due to its unique properties. HiersoPHOS-2 is a ferrocene derivative that has been widely studied for its potential applications in catalysis, electrochemistry, and biomedical research. It has been found to be a useful reagent for the synthesis of organometallic compounds, and its coordination properties make it a useful ligand for the synthesis of a variety of metal complexes. In addition, HiersoPHOS-2 has been studied for its potential applications in the fields of medicine and biochemistry due to its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
1. Formation of Metal Complexes
- The compound reacts with Pd(BF4)2 in the presence of triphenylphosphine, forming complexes with an Fe-Pd dative bond, as demonstrated in studies by Sato, Sekino, and Akabori (Sato, Sekino, & Akabori, 1988).
- It has been used to synthesize Fe(CO)4(η1-dppf) and its conversion into other complexes, exhibiting its utility as a precursor for heterometallic species (Hor & Phang, 1990).
2. Ligand in Catalytic Reactions
- The compound acts as a ligand in catalytic reactions, such as nickel-catalyzed C–N cross-coupling of (hetero)aryl chlorides. Its variations have been explored for different catalytic performances (Clark, Voth, Ferguson, & Stradiotto, 2017).
- In hydroamination reactions catalyzed by gold compounds, 1,1′-bis(phosphino)ferrocene ligands show significant effects in enhancing catalytic efficiency (Wolfarth, Miner, Wamser, Gwinn, Chan, & Nataro, 2020).
3. Use in Synthesis of Ferrocene Derivatives
- The compound is integral in synthesizing various ferrocene derivatives, demonstrating its role in organometallic chemistry and the development of novel compounds (Bishop, Davison, Katcher, Lichtenberg, Merrill, & Smart, 1971).
4. Structural and Electronic Properties
- Studies on its ligating ability to transition metals highlight the versatility and extensive coordination chemistry of the compound (Bandoli & Dolmella, 2000).
- Research on its redox behavior reveals insights into the stability of the monocation derived from this compound and its derivatives (Zanello, Opromolla, Giorgi, Sasso, & Togni, 1996).
Propiedades
InChI |
InChI=1S/C33H31P2.C21H22P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-21(2,3)17-14-15-20(16-17)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-25H,1-3H3;4-16H,1-3H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJPNXHTDKTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[C]1[CH][CH][C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H53FeP3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 121235451 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)



![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)




